4-Benzoyl-3-methylpiperazin-2-one
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Overview
Description
4-Benzoyl-3-methylpiperazin-2-one is an organic compound with the molecular formula C12H14N2O2. It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions.
Mechanism of Action
Target of Action
It is synthesized as a potential antidepressant molecule , suggesting that it may interact with neurotransmitter systems in the brain, such as the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
As a potential antidepressant, it might work by modulating the reuptake of neurotransmitters or interacting with their receptors
Biochemical Pathways
Given its potential role as an antidepressant , it might influence pathways related to neurotransmitter synthesis, release, reuptake, and degradation, particularly those involving serotonin, norepinephrine, and dopamine .
Result of Action
As a potential antidepressant , it might help alleviate symptoms of depression by modulating neurotransmitter levels in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-3-methylpiperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with appropriate reagents. One common method includes the use of sulfonium salts, which facilitate the formation of the piperazine ring . Another approach involves the Ugi reaction, a multi-component reaction that allows for the efficient construction of the piperazine core .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoyl-3-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-Benzoyl-3-methylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Comparison with Similar Compounds
4-Benzoylpiperazine: Similar structure but lacks the methyl group.
3-Methylpiperazin-2-one: Similar core structure but lacks the benzoyl group.
N-Benzylpiperazine: Contains a benzyl group instead of a benzoyl group.
Uniqueness: 4-Benzoyl-3-methylpiperazin-2-one is unique due to the presence of both benzoyl and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
4-benzoyl-3-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-11(15)13-7-8-14(9)12(16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPYVIDWKPDYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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